2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Description
2-[(4-Fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a sulfanyl-linked 4-fluorophenyl group and an N-bound 2,3,4,5,6-pentafluorophenyl moiety. Its structural uniqueness arises from the electron-withdrawing fluorine substituents, which enhance lipophilicity and metabolic stability. Key identifiers include:
- Synonyms: KS-00003LWB, ZINC2383568, AKOS005106061, JS-1484 .
- InChIKey: BIEIMFRJXAMDFC-UHFFFAOYSA-N (for a related compound) .
- Molecular Formula: Derived as C₁₄H₇F₆NOS (calculated based on structural analysis).
The compound is commercially available through multiple suppliers, indicating its utility in pharmaceutical or materials research . Its synthesis likely involves nucleophilic substitution for sulfanyl group introduction and amidation for pentafluorophenyl attachment, analogous to methods reported for chloroacetamides .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NOS/c15-6-1-3-7(4-2-6)23-5-8(22)21-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHGBXYJFALDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorothiophenol with 2,3,4,5,6-pentafluoroaniline in the presence of acetic anhydride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: The fluorinated phenyl rings can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Molecular Formula
- C : 16
- H : 10
- F : 6
- N : 1
- O : 1
- S : 1
IUPAC Name
2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Molecular Weight
Approximately 392.5 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes.
Case Study: Antibacterial Efficacy
A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) were reported as low as to , suggesting strong antibacterial effects that could be replicated in the target compound due to structural similarities.
Antitumor Activity
The compound's structural components suggest potential antitumor properties. Fluorinated compounds have been shown to interact favorably with cancer cell lines, enhancing cytotoxic effects.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups in the structure has been correlated with increased cytotoxicity.
Neuropharmacological Potential
The morpholine moiety present in similar compounds indicates potential activity in modulating neurotransmitter systems. This suggests that the compound may be explored for neuropharmacological applications.
Case Study: Neurotransmitter Modulation
Research on derivatives with morpholine has shown promising results in influencing serotonin and dopamine receptors, which could lead to developments in treating neurological disorders.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Significant antibacterial activity |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Growth inhibition observed |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Direct Fluorination | Introduction of fluorine atoms via electrophilic substitution |
| Sulfide Formation | Reaction of thiol with appropriate acetamide derivatives |
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with specific molecular targets. The fluorinated phenyl rings and sulfanyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below contrasts the target compound with structurally related acetamide derivatives:
Key Observations from Comparisons
Fluorination Effects
- The target compound’s pentafluorophenyl group maximizes electronegativity and hydrophobic interactions compared to analogs with fewer fluorine atoms (e.g., 4-fluorophenyl in ).
- N-(3-Chloro-4-fluorophenyl)-2-[(pentafluorophenyl)sulfanyl]acetamide shares the pentafluorophenylsulfanyl group but differs in the N-substituent (3-chloro-4-fluorophenyl vs. pentafluorophenyl). The chlorine atom may introduce steric hindrance, altering reactivity.
Bioactivity Trends
- Sulfanyl-linked heterocycles (e.g., oxadiazole-indolyl in 8t ) demonstrate enzyme inhibition (LOX, α-glucosidase), suggesting that the target compound’s sulfanyl group could facilitate similar interactions. However, fluorination may redirect selectivity.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a novel synthetic molecule with potential pharmaceutical applications. Its unique structure, characterized by the presence of fluorinated phenyl groups and a sulfanyl moiety, suggests interesting biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activity. The following sections summarize key findings related to the biological activity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives and fluorinated compounds. The compound has been tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Escherichia coli | 31.108 - 124.432 μg/mL | Biofilm formation inhibition |
The compound exhibited bactericidal action against Gram-positive bacteria and showed moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:
- Cell Lines Tested : Human epithelial cells (HEK293), human liver cancer cells (HepG2).
- Results : The compound showed low cytotoxicity with IC50 values exceeding 50 μM for both cell lines, indicating a favorable safety margin for potential therapeutic use .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit ribosomal function in bacterial cells.
- Disruption of Biofilm Formation : The compound's structure may interfere with quorum sensing pathways in bacteria, inhibiting biofilm development.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in microbial cells leading to cell death .
Case Studies
Several case studies have reported on the effectiveness of related compounds in clinical settings:
- A study on a similar sulfonamide derivative showed promising results in treating skin infections caused by MRSA.
- Another case highlighted the efficacy of fluorinated compounds in reducing biofilm-associated infections in catheterized patients.
These findings suggest that this compound may possess similar therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
